2-(Hydrazinylmethyl)pyrazine hydrochloride

説明

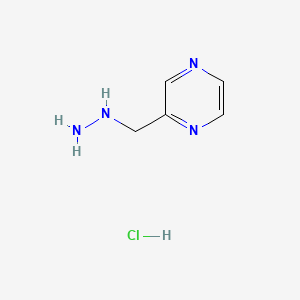

2-(Hydrazinylmethyl)pyrazine hydrochloride is a pyrazine derivative characterized by a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 2-position of the pyrazine ring, with a hydrochloride counterion. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1,4-positions, serves as the core scaffold for this compound .

Synthesis and Characterization: The synthesis of pyrazine derivatives often involves hydrazine hydrate as a key reagent. For instance, pyrazine-2-hydrazide (a precursor for related compounds) was prepared in prior studies using hydrazine hydrate and pyrazinoic acid derivatives . Analytical methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS) are critical for confirming purity and structural integrity. For example, TLC with silica gel plates and ultraviolet/iodine visualization is commonly employed , while FT-IR identifies functional groups like N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Applications:

Hydrazine-containing pyrazines are pivotal in medicinal chemistry due to their versatility as intermediates for synthesizing bioactive molecules, including antimycobacterial agents and antioxidants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)pyrazine hydrochloride typically involves the reaction of pyrazine derivatives with hydrazine. One common method includes the reaction of 2-chloromethylpyrazine with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride form .

化学反応の分析

Types of Reactions: 2-(Hydrazinylmethyl)pyrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazine derivatives .

科学的研究の応用

2-(Hydrazinylmethyl)pyrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 2-(Hydrazinylmethyl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

類似化合物との比較

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physicochemical Properties

The table below compares 2-(hydrazinylmethyl)pyrazine hydrochloride with analogous compounds:

Key Observations :

- Hydrazine vs. Piperazine/Piperidine Groups : The hydrazinylmethyl group in 2-(hydrazinylmethyl)pyrazine HCl introduces nucleophilic reactivity, making it suitable for condensation reactions (e.g., forming hydrazones or carbohydrazides) . In contrast, piperazine/piperidine substituents (e.g., in MK-212) enhance receptor binding affinity, as seen in 5-HT₂C agonist activity .

- Chlorine Substitution : Chlorinated pyrazines (e.g., MK-212) exhibit improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability .

Research Findings and Structure-Activity Relationships (SAR)

- Piperazine vs. Hydrazine : Piperazine-substituted pyrazines (e.g., MK-212) exhibit higher selectivity for serotonin receptors, whereas hydrazine derivatives are more versatile in forming bioactive conjugates (e.g., Schiff bases) .

- Chlorine Effects : Chlorination at the pyrazine ring (e.g., 2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine HCl) increases steric bulk and electron-withdrawing effects, altering receptor binding profiles .

生物活性

2-(Hydrazinylmethyl)pyrazine hydrochloride (CAS No. 1263285-94-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₅H₉ClN₄. The synthesis typically involves the reaction of pyrazine derivatives with hydrazine hydrate, often in organic solvents like ethanol or methanol. The resultant product is isolated as a hydrochloride salt to enhance stability and solubility.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to bind to enzymes and receptors, modulating their activities and leading to diverse biological effects. Notably, it may interfere with cellular processes such as DNA replication and protein synthesis, although specific pathways remain under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HCT-116 (colon cancer) cells. The mechanism involves inducing apoptosis through modulation of key apoptotic proteins such as Bcl-2 and Bax .

Table 1: Summary of Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 38.44 | Induction of apoptosis |

| HCT-116 | 6.587 | Activation of mitochondrial pathway |

| HT-29 | 11.10 | Up-regulation of Bax, down-regulation of Bcl-2 |

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on human skin keratinocyte cells using the MTT assay. Results indicated that the compound was non-toxic at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

- Binding Affinity Studies : Binding studies conducted on calf thymus DNA and bovine serum albumin (BSA) showed that this compound has a higher affinity for BSA than for DNA, which may influence its pharmacokinetics and therapeutic efficacy .

Research Applications

The compound serves as a valuable building block in the synthesis of more complex pyrazine derivatives and is being explored for various applications in medicinal chemistry. Its unique structural features allow for modifications that can enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydrazinylmethyl)pyrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, hydrazine derivatives can react with pyrazine precursors under controlled pH and temperature. Key steps include:

- Starting materials : Pyrazine derivatives (e.g., chloropyrazine) and hydrazine hydrochloride.

- Reagents : Sodium hydride or potassium carbonate as bases, ethanol/methanol as solvents .

- Conditions : Reaction temperatures between 60–80°C for 6–12 hours under reflux .

- Critical Parameters :

- Excess hydrazine improves substitution efficiency but may require purification via recrystallization or column chromatography .

- Yield Optimization : Lower temperatures (40–50°C) reduce side reactions like oxidation, while higher base concentrations accelerate substitution .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC : To quantify purity (>95% recommended for biological assays) with a C18 column and UV detection at 254 nm .

- NMR : Confirm substitution patterns (e.g., hydrazinylmethyl group at C2 via ¹H-NMR δ 3.8–4.2 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 173.1 for C₅H₈ClN₅) .

- Contaminant Analysis : Trace solvents (e.g., ethanol) detected via GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The hydrazinylmethyl group introduces steric hindrance but enhances nucleophilicity. Case studies show:

- Suzuki Coupling : Requires Pd(PPh₃)₄ as a catalyst and elevated temperatures (80–100°C) for aryl boronic acids to react at the pyrazine C5 position .

- Buchwald-Hartwig Amination : Limited efficacy due to competing coordination of the hydrazine moiety with palladium catalysts .

- Data Table :

| Reaction Type | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 65–72 | C5 > C6 |

| Ullmann | CuI | 40–45 | Low |

Q. What strategies resolve contradictions in reported biological activities of 2-(Hydrazinylmethyl)pyrazine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solubility Differences : Hydrochloride salts (e.g., 2-(Hydrazinylmethyl)pyrazine HCl) show higher bioavailability in aqueous media vs. free bases .

- Assay Conditions : Varying pH (6.5 vs. 7.4) alters protonation states, affecting receptor binding .

- Resolution Workflow :

Re-test compounds under standardized conditions (e.g., PBS buffer pH 7.4).

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Compare SAR trends with structurally related hydrazine-pyrazine hybrids .

Q. How can computational modeling guide the design of 2-(Hydrazinylmethyl)pyrazine-based inhibitors for enzyme targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., aminopeptidase N). Focus on:

- Hydrogen bonding between the hydrazine group and catalytic residues (e.g., Glu121).

- π-Stacking of the pyrazine ring with hydrophobic pockets .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes .

- Validation : Synthesize top-ranked analogs and test IC₅₀ values in enzymatic assays .

Q. Stability and Compatibility

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Hydrolysis : The hydrazine group undergoes hydrolysis at pH > 8, forming pyrazine-2-carbaldehyde and ammonia .

- Oxidation : Susceptible to peroxide-mediated oxidation; stabilize with antioxidants (e.g., 0.1% ascorbic acid) .

- Storage Recommendations :

- -20°C in amber vials under argon; avoid freeze-thaw cycles .

Q. Biological and Pharmacological Applications

Q. What in vitro models are suitable for evaluating the cytotoxicity of 2-(Hydrazinylmethyl)pyrazine derivatives?

- Methodological Answer :

- Cell Lines : HepG2 (liver) and MCF-7 (breast cancer) for baseline toxicity screening .

- Assay Protocol :

Treat cells with 10–100 µM compound for 48 hours.

Measure viability via MTT assay (λ = 570 nm).

Confirm apoptosis via Annexin V/PI flow cytometry .

- Control Compounds : Compare with cisplatin or doxorubicin for reference EC₅₀ values .

Q. Data Reproducibility

Q. How can batch-to-batch variability in this compound synthesis be minimized?

- Methodological Answer :

- Process Controls :

- Standardize reagent stoichiometry (e.g., 1:1.05 pyrazine:hydrazine).

- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

- Quality Metrics :

| Parameter | Target Range |

|---|---|

| Purity | ≥98% (HPLC) |

| Moisture | ≤0.5% (KF) |

特性

IUPAC Name |

pyrazin-2-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-9-4-5-3-7-1-2-8-5;/h1-3,9H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHGHBNLLVKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677443 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-94-4 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。